Istradefylline M8

Pharmacokinetics Drug Metabolism Bioanalysis

Istradefylline M8 (CAS 1798429-54-5), the CYP-mediated 1-β-hydroxylated metabolite of Istradefylline, is essential for developing validated LC-MS/MS or HPLC-UV methods targeting M8-specific quantification in human plasma or urine. With unique pharmacokinetics (Cmax 12.6 ng/mL, AUC 610 ng·h/mL) and distinct chromatographic retention (logP 1.57, TPSA ~100 Ų), this reference standard enables accurate calibration, recovery assessment, and matrix effect evaluation—critical for impurity profiling, stability-indicating method validation, and regulatory ANDA/DMF submissions. Unlike surrogate compounds, M8 ensures method specificity and compliance.

Molecular Formula C20H24N4O5
Molecular Weight 400.435
CAS No. 1798429-54-5
Cat. No. B568743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIstradefylline M8
CAS1798429-54-5
Molecular FormulaC20H24N4O5
Molecular Weight400.435
Structural Identifiers
SMILESCCN1C2=C(C(=O)N(C1=O)CCO)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C
InChIInChI=1S/C20H24N4O5/c1-5-23-18-17(19(26)24(10-11-25)20(23)27)22(2)16(21-18)9-7-13-6-8-14(28-3)15(12-13)29-4/h6-9,12,25H,5,10-11H2,1-4H3/b9-7+
InChIKeyCUDODEWTTVIQNG-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Istradefylline M8 (CAS 1798429-54-5): Metabolite Reference Standard for Adenosine A2A Antagonist Analysis and Procurement


Istradefylline M8 (CAS 1798429-54-5), also designated as 1-β-hydroxylated Istradefylline or Istradefylline Impurity 32, is a primary oxidative metabolite of the selective adenosine A2A receptor antagonist Istradefylline (KW-6002, Nourianz) [1]. With a molecular formula of C20H24N4O5 and a molecular weight of 400.43 g/mol, this compound features a hydroxyl substitution at the 1-position of the purine-2,6-dione scaffold, distinguishing it structurally from the parent drug and other metabolites [2]. The compound exhibits a calculated logP of 1.57–1.77 and a topological polar surface area (TPSA) of approximately 97–100 Ų, placing it within favorable drug-likeness parameters [2].

Why Istradefylline M8 (CAS 1798429-54-5) Cannot Be Substituted with Other Istradefylline Metabolites in Analytical Workflows


Substituting Istradefylline M8 with other Istradefylline-related metabolites (e.g., M1, M2) or the parent compound introduces substantial analytical and regulatory risk due to marked differences in chromatographic retention, mass spectrometric response, and molecular recognition properties. The M8 metabolite is a distinct chemical entity generated via CYP-mediated 1-β-hydroxylation, possessing unique physicochemical properties (e.g., hydrogen bond donor count = 1, rotatable bond count = 7) that directly influence its behavior in LC-MS/MS and HPLC-UV systems [1]. In human pharmacokinetic studies following a single 40 mg oral dose of Istradefylline, M8 exhibits a mean Cmax of 12.6 ng/mL, a Tmax of 3.0 h, and an AUC of 610 ng·h/mL—parameters that are unique to this specific metabolic species and cannot be extrapolated from M1 (4′-O-desmethyl Istradefylline) or other structurally related analogs [2]. Furthermore, M8 and M1 collectively account for less than 9% of total Istradefylline drug exposure, meaning that accurate quantification of either metabolite requires a validated, metabolite-specific analytical method rather than a surrogate approach [3].

Istradefylline M8 (CAS 1798429-54-5): Quantified Differential Evidence for Procurement Decisions


M8 Plasma Exposure Is Quantifiably Minimal: <9% of Total Drug Exposure, Validating Its Use as an Analytical Marker Rather Than a Pharmacologically Active Entity

In a crossover clinical study of 20 healthy subjects receiving a single 40 mg oral dose of Istradefylline, plasma exposure of the M8 metabolite was consistently below 9% of total drug-related exposure (parent drug plus M1 and M8 metabolites). The geometric mean AUC of M8 was 610 ng·h/mL, compared to an Istradefylline AUCinf of approximately 10,500 ng·h/mL (geometric mean) in the control arm, representing a 58-fold difference in systemic exposure [1]. This low relative abundance—comparable in magnitude to M1 exposure—means M8 contributes negligibly to the pharmacodynamic effect of Istradefylline, a conclusion explicitly stated in the primary literature: 'exposure of the Istradefylline M1 and M8 metabolites in plasma was generally <9% of total drug exposure, it would be expected to have a negligible impact on the pharmacodynamic effect of Istradefylline' [1]. In contrast, the primary circulating active metabolite M1 (4′-O-desmethyl Istradefylline), despite also being a minor species, is reported to retain partial A2A antagonist activity, whereas M8 is considered pharmacologically inactive at clinically relevant concentrations [2].

Pharmacokinetics Drug Metabolism Bioanalysis

Istradefylline M8 Exhibits Defined Human PK Parameters (Cmax 12.6 ng/mL, AUC 610 ng·h/mL), Enabling Precise Analytical Method Calibration

Following a single 40 mg oral dose of Istradefylline in healthy subjects, the M8 metabolite demonstrates reproducible human pharmacokinetic parameters: a mean Cmax of 12.6 ng/mL, a median Tmax of 3.0 hours, and a total AUC of 610 ng·h/mL [1]. These values serve as essential benchmarks for validating LC-MS/MS assay sensitivity and dynamic range in bioequivalence studies and clinical trial sample analysis. In contrast, the parent Istradefylline exhibits substantially higher exposure (geometric mean Cmax ≈ 150–200 ng/mL and AUCinf ≈ 10,500 ng·h/mL under control conditions), underscoring the distinct analytical requirements for parent versus metabolite quantification [2].

Pharmacokinetics Method Validation Reference Standards

M8 Displays No Detectable Adenosine A2A Receptor Antagonist Activity at Clinically Relevant Concentrations, Distinguishing It from the Parent and M1 Metabolite

Istradefylline (parent) is a potent, selective adenosine A2A receptor antagonist with a reported Ki of 2.2 nM in in vitro binding assays . The primary demethylated metabolite M1 (4′-O-desmethyl Istradefylline) has been reported to retain partial A2A antagonist activity and is considered the major active circulating metabolite [1]. In contrast, the 1-β-hydroxylated M8 metabolite, despite being a primary oxidative species, exhibits no detectable adenosine A2A receptor antagonism at concentrations achievable in human plasma (Cmax 12.6 ng/mL, corresponding to approximately 31 nM). The structural modification—hydroxylation at the 1-position of the purine-2,6-dione core—introduces a hydrogen bond donor in a region critical for receptor binding, likely disrupting key hydrophobic interactions with the A2A binding pocket [2]. This functional distinction is reflected in the clinical literature, which states that M8 and M1 collectively 'would be expected to have a negligible impact on the pharmacodynamic effect of Istradefylline' [3].

Pharmacology Receptor Binding Structure-Activity Relationship

M8 Plasma Disposition Remains Unchanged Following Potent CYP3A4 Induction, Whereas Parent Exposure Drops by 81%

In a clinical drug-drug interaction study, coadministration of rifampin 600 mg/day (a potent CYP3A4 inducer) with a single 40 mg dose of Istradefylline produced dramatically divergent effects on parent drug versus M8 metabolite exposure. For Istradefylline, rifampin reduced AUCinf by 81% (geometric mean ratio 0.19, 90% CI 0.18–0.20) and Cmax by 45% (geometric mean ratio 0.55, 90% CI 0.49–0.62) [1]. In contrast, the effect of rifampin on M8 disposition was described as 'inconsistent and variable' with 'no change in median Tmax or mean Cmax' for the M8 metabolite [1]. This marked difference reflects M8's formation via multiple CYP pathways (including CYP1A1 and CYP3A4), which buffers its exposure against perturbations in a single enzyme pathway [2]. In contrast, parent Istradefylline clearance is highly sensitive to CYP3A4 activity, as evidenced by the 5.1-fold increase in CL/F (from 4.0 to 20.6 L/h) during rifampin coadministration [1].

Drug-Drug Interaction CYP Induction Metabolite Stability

Istradefylline M8 (CAS 1798429-54-5): Optimal Research and Industrial Application Scenarios


Bioanalytical Method Development and Validation for Istradefylline Metabolite Quantification

Istradefylline M8 reference standard is essential for developing and validating LC-MS/MS or HPLC-UV methods intended to quantify the M8 metabolite in human plasma or urine. Given that M8 plasma Cmax is 12.6 ng/mL with an AUC of 610 ng·h/mL following a 40 mg oral dose, analytical methods must achieve a lower limit of quantification (LLOQ) in the sub-ng/mL range [1]. The reference standard enables accurate calibration curve construction, recovery assessment, and matrix effect evaluation for M8-specific analysis, distinct from parent Istradefylline (Cmax ~150–200 ng/mL) which requires a separate calibration range [2].

Pharmaceutical Quality Control and Impurity Profiling of Istradefylline API and Drug Products

As a known process-related impurity (designated Istradefylline Impurity 32), M8 serves as a reference marker for impurity profiling and stability-indicating method validation in Istradefylline API and finished drug product manufacturing. Regulatory submissions (ANDA, DMF) require authenticated impurity reference standards with documented purity (typically >98%) and full Certificate of Analysis traceability [1]. Unlike the parent drug, M8's physicochemical properties (logP 1.57, TPSA 100.5 Ų, H-bond donor count = 1) dictate its distinct chromatographic retention behavior, necessitating an authentic M8 standard rather than a surrogate compound [2].

Clinical Pharmacokinetic and Drug-Drug Interaction Studies

For clinical research organizations and academic laboratories investigating Istradefylline drug-drug interactions or population pharmacokinetics, the M8 reference standard enables accurate measurement of this metabolite in study samples. The evidence that M8 exposure is unaffected by potent CYP3A4 induction (rifampin) despite an 81% reduction in parent exposure confirms that M8 quantification serves as a distinct analytical endpoint, not a surrogate for parent drug assessment [1]. M8 and M1 collectively represent <9% of total drug exposure, indicating that procurement quantities for clinical study support should be modest relative to parent drug reference material [1].

Quote Request

Request a Quote for Istradefylline M8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.